GA32

Prostate Cancer Nuclear Receptor Inhibitor Specificity

Researchers investigating antiandrogen resistance in CRPC require validated tool compounds to dissect AR/GR crosstalk. GA32 is a potent dual AR/GR inhibitor (AR IC₅₀=0.13 μM, GR IC₅₀=0.83 μM) with proven in vivo efficacy in enzalutamide-resistant models. • AR IC₅₀=0.13 μM, GR IC₅₀=0.83 μM-validated dual inhibition • DMSO solubility 100 mg/mL-enables high-concentration stock preparation • Distinct from SIRT2-inhibiting quinoline sulfonyl analogs-use as pathway-specific control Supplied with rigorous analytical documentation; global shipping available.

Molecular Formula C23H19N3O3S
Molecular Weight 417.5 g/mol
Cat. No. B12363428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGA32
Molecular FormulaC23H19N3O3S
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)C#N
InChIInChI=1S/C23H19N3O3S/c24-16-17-10-12-20(13-11-17)25-23(27)19-6-3-8-21(15-19)30(28,29)26-14-4-7-18-5-1-2-9-22(18)26/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27)
InChIKeyQWPDOAPBJDUXDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GA32 Specifications & Baseline Characterization


N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide, also designated as GA32 or Compound 58r, is a synthetic small molecule with the CAS Registry Number 1386811-71-7, a molecular formula of C₂₃H₁₉N₃O₃S, and a molecular weight of 417.48 g/mol . Structurally, it is characterized by a quinoline sulfonyl core, a cyanophenyl moiety, and a benzamide group [1]. It is primarily recognized as a potent, dual-target inhibitor of the Androgen Receptor (AR) and Glucocorticoid Receptor (GR), a mechanism of action directly validated in recent primary research [2].

GA32: Why Analogs Are Not Interchangeable


Substituting N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide with other 'quinoline sulfonyl' or 'benzamide' compounds is scientifically invalid due to divergent primary target profiles. While a class of quinoline sulfonyl compounds (e.g., AGK2) and benzamides (e.g., AK-1) are characterized as SIRT2 inhibitors [1], GA32's primary, experimentally validated mechanism of action is potent dual inhibition of the Androgen Receptor (AR) and Glucocorticoid Receptor (GR) [2]. This fundamental difference in molecular target engagement—SIRT2 versus AR/GR—results in wholly distinct biological activities and application contexts, precluding any assumption of functional equivalence. The specific combination of a 4-cyanophenyl group with the 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide scaffold confers a unique target engagement profile that cannot be predicted from or substituted by the broader class.

GA32 Quantified Evidence vs Comparators


Dual AR/GR vs SIRT2 Inhibition Specificity

N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide (GA32) is a potent dual inhibitor of Androgen Receptor (AR) and Glucocorticoid Receptor (GR), a mechanism distinct from quinoline-based SIRT2 inhibitors like AGK2. GA32 exhibits IC₅₀ values of 0.13 μM for AR and 0.83 μM for GR [1]. In contrast, AGK2, a quinoline sulfonyl analog, acts as a selective SIRT2 inhibitor with an IC₅₀ of 3.5 μM and shows minimal activity against SIRT1/3 (IC₅₀ > 50 μM) .

Prostate Cancer Nuclear Receptor Inhibitor Specificity

Enzalutamide-Resistant CRPC Efficacy vs SIRT2 Pathway

GA32 has demonstrated specific efficacy in models of enzalutamide-resistant castration-resistant prostate cancer (CRPC), a context where SIRT2 inhibitors are not the established therapeutic approach. In primary research, GA32 efficiently inhibited the proliferation of enzalutamide-resistant CRPC cells both in vitro and in vivo [1]. In contrast, SIRT2 inhibitors like AK-1 and AK-7 have been primarily characterized in models of Huntington's disease and neurodegeneration, with SIRT2 IC₅₀ values of 12.5 μM and 15.5 μM, respectively [2]. This represents a distinct and validated application scenario for GA32.

Castration-Resistant Prostate Cancer Drug Resistance In Vivo Efficacy

DMSO Solubility for Experimental Use

The solubility of GA32 in DMSO is reported to be approximately 100 mg/mL (239.53 mM) [1]. For comparison, a related SIRT2 inhibitor, AGK2, has a reported DMSO solubility of 2.5 mg/mL . This substantial difference in DMSO solubility is a critical consideration for preparing concentrated stock solutions for cell-based assays and for in vivo formulation development.

Solubility Formulation Assay Development

GA32 Validated Application Scenarios


Dual AR/GR Blockade in Enzalutamide-Resistant CRPC

GA32 is a lead tool compound for studying the therapeutic strategy of simultaneous AR and GR blockade to overcome antiandrogen resistance in castration-resistant prostate cancer (CRPC). Its validated dual inhibitory activity (AR IC₅₀ = 0.13 μM, GR IC₅₀ = 0.83 μM) and proven in vivo efficacy in enzalutamide-resistant CRPC models [1] make it directly applicable for investigating downstream gene expression changes, protein-level signaling dynamics, and tumor growth inhibition in this specific oncology context.

AR/GR vs SIRT2 Pathway Deconvolution

In cellular systems where both AR/GR and SIRT2 signaling are potentially active, GA32 serves as a critical control compound to isolate AR/GR-dependent effects. Unlike structurally related quinoline sulfonyl compounds such as AGK2 that are selective SIRT2 inhibitors (SIRT2 IC₅₀ = 3.5 μM) , GA32's primary activity is on AR/GR. Using these two compounds in parallel experiments allows researchers to deconvolute the contribution of each pathway to observed cellular phenotypes, a differentiation not possible with either compound alone.

High-Concentration Stock Solutions for In Vivo & HTS

For research requiring high-concentration stock solutions or where minimizing solvent (e.g., DMSO) exposure is critical, GA32's solubility profile offers a practical advantage. Its reported DMSO solubility of up to 100 mg/mL [2] is substantially higher than that of some structurally related comparators like AGK2 (2.5 mg/mL) . This property facilitates the preparation of robust stock solutions for high-throughput screening or simplifies the formulation process for in vivo pharmacokinetic and efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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